Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (EEHP) is a chiral compound with two enantiomers. [, , ] It serves as a crucial building block in synthesizing various pharmaceutical compounds, particularly PPARα and -γ agonists, which are a class of drugs used in treating metabolic disorders. [, , ] EEHP is notably utilized in the synthesis of Ragaglitazar, a drug for treating type 2 diabetes. [] EEHP enantiomers form a conglomerate, meaning a mixture of equal amounts of left- and right-handed crystals. [] Both the pure enantiomer and the racemic mixture of EEHP exhibit stable oiling out in cyclohexane, a phenomenon where a liquid mixture separates into two liquid phases. []
This compound can be sourced from various chemical suppliers and is often utilized as a building block in organic synthesis. It falls under the category of esters, which are formed through the reaction of an alcohol with a carboxylic acid. In this case, it is derived from the esterification of 4-hydroxyphenylpropanoic acid with ethanol.
The synthesis of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate can be achieved through several methods:
Key parameters for these synthetic routes include:
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate features a propanoate backbone with an ethoxy group and a para-hydroxyphenyl substituent. The molecular structure can be represented as follows:
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate can undergo several types of chemical reactions:
The mechanism of action for ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its hydroxy and ethoxy groups. These interactions may modulate the activity of specific enzymes or receptors, potentially influencing various biological pathways.
Recent studies have explored its biological activities, including anti-inflammatory and antioxidant properties, suggesting its potential therapeutic applications in treating metabolic diseases .
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate exhibits several notable physical and chemical properties:
The compound may cause skin irritation upon contact and could be harmful if absorbed through the skin. Proper safety precautions should be taken when handling this compound in laboratory settings.
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate has diverse applications across several scientific domains:
The systematic IUPAC name for this compound is ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate, reflecting its core structural features: an ethyl ester group, a 2-ethoxy substitution, and a 4-hydroxyphenyl moiety attached to the propanoate backbone. This nomenclature follows standard rules by prioritizing the principal functional group (ester) and specifying substituents in alphabetical order ("ethoxy" precedes "hydroxyphenyl"). Stereochemical variants are denoted using the Cahn-Ingold-Prelog system; the (S)-enantiomer is named (S)-ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (CAS: 222555-06-8) [5] [6].
Table 1: Systematic and Common Synonyms
IUPAC Name | Common Synonyms | CAS Registry No. |
---|---|---|
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propionate; Benzenepropanoic acid, α-ethoxy-4-hydroxy-, ethyl ester | 197299-16-4 (racemate) |
(S)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid ethyl ester | 222555-06-8 |
The molecule (C₁₃H₁₈O₄, MW: 238.28 g/mol) features a chiral center at the C2 position of the propanoate chain, leading to enantiomeric forms. The (S)-enantiomer displays specific optical activity and is predominant in pharmaceutical applications. Computational chemistry data (InChI Key: NEJJCKFYYBEQRQ-UHFFFAOYSA-N
for racemate; CCO[C@@H](CC1=CC=C(O)C=C1)C(=O)OCC
for (S)-isomer) confirms tetrahedral geometry at C2, with bond angles of ~109.5° [6] [10]. X-ray crystallography of analogs indicates that the ethoxy and ester groups adopt gauche conformations, influencing hydrogen-bonding capabilities [8].
Table 2: Key Geometric Parameters
Parameter | Value/Description | Method |
---|---|---|
Chiral Centers | 1 (C2) | IUPAC Stereochemistry |
Bond Angle (C1–C2–O) | 109.5° | Computational Modeling |
Dihedral Angle (C₆H₄–C1–C2–O) | 65°–70° | Crystal Structure Analysis |
Rotatable Bonds | 6 | SMILES Descriptor |
Electronic effects are evidenced by the canonical SMILES CCOC(CC1=CC=C(C=C1)O)C(=O)OCC
, where the electron-donating hydroxyl group conjugates with the phenyl ring, while the ester group withdraws electrons inductively [4] [7].
Structurally analogous compounds exhibit significant differences in bioactivity due to positional isomerism or substituent variations:
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8